3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE
Description
Historical Context of Bicyclo[1.1.1]pentane (BCP) Synthesis and Structural Elucidation
The first successful synthesis of the parent hydrocarbon, bicyclo[1.1.1]pentane, was achieved in 1964 by Wiberg and his colleagues. acs.org This seminal work was a landmark in the study of strained organic molecules. Comprising a cyclobutane (B1203170) ring bridged by a single carbon atom, BCP possesses a significant strain energy of approximately 66.6 kcal/mol. acs.org Despite this high degree of strain, the molecule was found to be surprisingly robust. The elucidation of its "propeller-like" structure, with two bridgehead carbons and three methylene (B1212753) bridges, revealed a unique spatial arrangement that would later prove to be of great interest.
Unique Structural Features and Topological Characteristics of the Bicyclo[1.1.1]pentane Core
The BCP scaffold is characterized by its rigid, cage-like structure. The two bridgehead carbons are positioned at a fixed distance, creating a linear and non-flexible linker. This is a key feature that has led to its widespread use as a bioisostere for para-substituted phenyl rings and alkynes in drug design. rsc.orgnih.govacs.org Unlike a flexible alkyl chain, the BCP core holds substituents in a well-defined orientation.
Topologically, the bonding within the BCP cage is unusual. While there is a clear covalent bond between the bridgehead carbons and the adjacent methylene carbons, there is no direct bonding interaction between the two bridgehead carbons themselves. This lack of a direct bond path, despite their relative proximity, is a defining characteristic of the BCP system.
Overview of Synthetic Strategies for Bicyclo[1.1.1]pentane Scaffold Construction
The construction of the BCP scaffold has been a subject of extensive research. Early methods were often multi-step and low-yielding. A significant breakthrough came with the development of synthetic routes utilizing [1.1.1]propellane, a highly strained and reactive tricyclic hydrocarbon. google.com The central bond of [1.1.1]propellane is exceptionally weak and readily undergoes cleavage upon reaction with a variety of reagents, including radicals and nucleophiles.
This "strain-release" reactivity provides a versatile entry point for the synthesis of 1,3-disubstituted BCPs. rsc.orgnih.gov Common strategies include:
Radical Addition: The reaction of [1.1.1]propellane with radical precursors, often generated photochemically or through the use of radical initiators, allows for the introduction of a wide range of functional groups at the bridgehead positions. nih.govresearchgate.net
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents and organolithiums, can add to the central bond of [1.1.1]propellane to form a BCP-anion, which can then be trapped with an electrophile. nih.gov
Addition of Enolates: A particularly relevant method for the synthesis of BCP-ketones is the addition of metal enolates to [1.1.1]propellane. This approach directly installs a ketone-containing substituent onto the BCP core. d-nb.infonih.govresearchgate.net
Catalytic Methods: More recently, catalytic methods, including photoredox catalysis, have been developed to achieve the functionalization of [1.1.1]propellane under milder conditions and with greater functional group tolerance. acs.orgrsc.orgnih.govchinesechemsoc.org
Detailed Research Findings on 3-{Bicyclo[1.1.1]pentan-1-yl}butan-2-one
While the specific compound This compound is not extensively documented in the primary literature, its synthesis can be confidently inferred from established methodologies for preparing analogous β-BCP substituted ketones.
One of the most direct and efficient methods for the synthesis of such compounds is the addition of a zinc enolate to [1.1.1]propellane. d-nb.infonih.govresearchgate.net This reaction proceeds with high regioselectivity, affording the 1,3-disubstituted BCP derivative.
A plausible synthetic route to this compound would involve the following steps:
Formation of the Zinc Enolate of Butan-2-one: Butan-2-one would first be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form the corresponding lithium enolate. Subsequent transmetalation with a zinc salt, like zinc chloride (ZnCl₂), would generate the desired zinc enolate.
Addition to [1.1.1]Propellane: The freshly prepared zinc enolate of butan-2-one would then be reacted with a solution of [1.1.1]propellane. The nucleophilic enolate would attack the central, highly strained bond of the propellane, leading to the formation of a bicyclo[1.1.1]pentylzinc intermediate.
Electrophilic Quench: The resulting organozinc species is then quenched with a proton source, such as water or a mild acid, to yield the final product, this compound.
This synthetic approach is known to be robust and provides good to excellent yields for a variety of ketones. d-nb.inforesearchgate.net
The structural and physical properties of this compound can be predicted based on data for similar compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| Appearance | Likely a colorless to pale yellow oil |
| 1H NMR | Expected to show characteristic signals for the BCP cage protons (typically a singlet or narrow multiplet around 2.0-2.5 ppm), as well as signals for the butanone moiety (a quartet for the methine proton, a doublet for the methyl group adjacent to the methine, and a singlet for the terminal methyl group). |
| 13C NMR | Would display signals for the bridgehead and methylene carbons of the BCP core, in addition to the carbonyl carbon and the aliphatic carbons of the butanone side chain. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 138. |
An exploration of the synthetic routes to this compound reveals a landscape rich in innovative chemical strategies. The construction of the bicyclo[1.1.1]pentane (BCP) core, a motif of increasing importance in medicinal chemistry as a bioisostere for phenyl rings and tert-butyl groups, is central to these methodologies. rhhz.netsemanticscholar.orgthieme-connect.comnih.gov The highly strained molecule, [1.1.1]propellane, serves as a key precursor, with its reactive central carbon-carbon bond providing a versatile entry point for a variety of functionalizations. rhhz.netwikipedia.orgccspublishing.org.cn This article focuses on the synthetic methodologies for creating BCP derivatives, which are the foundational steps for synthesizing compounds like this compound.
Structure
3D Structure
Properties
CAS No. |
125642-50-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 |
IUPAC Name |
3-(3-bicyclo[1.1.1]pentanyl)butan-2-one |
InChI |
InChI=1S/C9H14O/c1-6(7(2)10)9-3-8(4-9)5-9/h6,8H,3-5H2,1-2H3 |
InChI Key |
QBWCTAVXFSAWLR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)C12CC(C1)C2 |
Synonyms |
2-Butanone, 3-bicyclo[1.1.1]pent-1-yl- (9CI) |
Origin of Product |
United States |
Reactivity and Transformations of Bicyclo 1.1.1 Pentane Derivatives
Functionalization at Bridgehead Positions (C1, C3)
The bridgehead positions of the BCP core are the most frequently targeted sites for substitution, largely due to the reactivity of its precursor, [1.1.1]propellane. nih.gov The central C1-C3 bond of [1.1.1]propellane is susceptible to cleavage by both radical and ionic species, providing a direct route to 1,3-disubstituted BCPs. acs.orgnih.gov
Strategies for Unsymmetrically 1,3-Difunctionalized BCPs
While symmetrical 1,3-disubstitution is common, the synthesis of unsymmetrically substituted BCPs presents a greater challenge but offers finer control for molecular design. Several strategies have emerged to address this.
Multi-step approaches often involve the initial synthesis of a monosubstituted BCP, followed by functionalization of the second bridgehead. For instance, reacting [1.1.1]propellane with Grignard reagents, followed by trapping with an aldehyde and subsequent oxidation, yields BCP ketones. nih.gov Another two-step method involves the radical addition to [1.1.1]propellane, followed by cross-coupling with arylmetal reagents. nih.govresearchgate.net
More recently, single-step, multicomponent reactions have provided more efficient access to these valuable scaffolds. A notable development is the dual nickel/photoredox-catalyzed dicarbofunctionalization of [1.1.1]propellane. nih.govrsc.org This method allows for the one-step synthesis of unsymmetrical 1,3-disubstituted BCP ketones from alkyl sources and acyl chlorides, expanding the accessible chemical space for BCP derivatives. nih.govresearchgate.net The reaction is proposed to proceed via the generation of an alkyl radical which adds to propellane, forming a bridgehead BCP radical that is subsequently trapped in a nickel-catalyzed cycle.
The following table summarizes representative strategies for accessing unsymmetrically 1,3-disubstituted BCPs.
Table 1: Selected Methods for Unsymmetrical 1,3-Difunctionalization of BCPs| Starting Materials | Reagents & Conditions | Product Type | Reference(s) |
|---|---|---|---|
| [1.1.1]Propellane, Grignard Reagent, Aldehyde | 1. RMgX; 2. R'CHO; 3. MnO₂ (oxidation) | BCP Ketone | nih.gov |
| [1.1.1]Propellane, Allylzinc Halide, Acyl Chloride | 1. Allyl-ZnX; 2. RCOCl | BCP Ketone | nih.govresearchgate.net |
| [1.1.1]Propellane, Alkyl-BF₃K, Acyl Chloride | NiCl₂·glyme, Ir-photocatalyst, Blue LED | BCP Ketone | nih.govrsc.orgresearchgate.net |
| BCP Redox Active Ester, Pyridyl Ester | Cross-coupling conditions | BCP Ketone | researchgate.net |
Stereo- and Regioselective Functionalization at Bridgehead Sites
Achieving stereocontrol in BCP synthesis is crucial, particularly when a stereocenter is adjacent to the cage. Direct asymmetric synthesis of α-chiral BCPs has been accomplished using a dual organo/photoredox catalysis system, reacting aldehydes with [1.1.1]propellane to give products in high yield and enantioselectivity. nih.gov
Furthermore, direct C-H functionalization offers a powerful alternative to propellane-based methods. Enantioselective intermolecular C-H insertion reactions, catalyzed by chiral dirhodium complexes like Rh₂(S-TCPTAD)₄, can forge new C-C bonds at the tertiary C-H of the BCP bridgehead. nsf.govspringernature.comresearchgate.net This approach is remarkably selective, targeting the bridgehead C-H bond without disrupting the strained carbocyclic framework. springernature.comresearchgate.net Computational studies have shown that while the tertiary C-H bond is stronger, the free energy barrier for insertion is lower compared to the secondary bridge positions, explaining the observed regioselectivity. nsf.gov
Functionalization at Bridge Positions (C2, C4, C5)
Functionalization at the secondary bridge positions (C2, C4, C5) is significantly less developed than at the bridgeheads but offers novel substituent vectors for drug discovery. nih.govnih.govresearchgate.net The high bond dissociation energy of the bridge C-H bonds presents a considerable synthetic hurdle. researchgate.net
Divergent Substitution Methodologies
Divergent strategies, which allow for the synthesis of multiple derivatives from a common intermediate, are highly valuable. A "synthetic linchpin" approach has been developed involving the initial C-H abstraction from the BCP core to install a handle, such as a bromine atom. nih.gov This brominated BCP can then serve as a precursor for various transformations.
Another powerful method involves the use of BCP bis-boronates. These intermediates allow for programmable, late-stage sequential functionalization. nih.gov The inherent difference in reactivity between the boronic pinacol (B44631) esters (Bpin) at the C2 (bridge) and C3 (bridgehead) positions enables selective modification. The C3-Bpin is more reactive and can be functionalized first, leaving the C2-Bpin available for subsequent derivatization, providing access to C₁,C₂-disubstituted and C₁,C₂,C₃-trisubstituted BCPs. nih.gov
Stereoselective Approaches to Bridge-Substituted BCPs
Introducing stereochemistry at the bridge position is a formidable challenge. One successful strategy involves a "skeletal editing" approach. This begins with a [2+2] cycloaddition to form a substituted azabicyclo[2.1.1]hexane (aza-BCH), followed by a nitrogen-deleting "scaffold hop" to generate the desired bridge-functionalized BCP. This method provides a route to enantioenriched 2-substituted BCPs.
A different approach relies on the desymmetrization of a symmetric BCP precursor. A method for synthesizing enantioenriched "chiral-at-BCP" derivatives has been reported through a novel stereoselective bridgehead desymmetrization of a 1,2,3-trifunctionalized BCP via lithium-halogen exchange. nih.gov
Table 2: Approaches to Bridge-Functionalized BCPs
| Strategy | Key Intermediate/Reaction | Outcome | Reference(s) |
|---|---|---|---|
| Synthetic Linchpin | C-H bromination of BCP core | Common precursor for 2-arylation and 2-amination | nih.gov |
| Programmable Functionalization | BCP bis-boronate | Sequential, selective functionalization at C3 then C2 | nih.gov |
| Skeletal Editing | Nitrogen deletion from aza-BCH | Enantioenriched 2-substituted BCPs | - |
| Stereoselective Desymmetrization | Lithium-halogen exchange | Enantioenriched 1,2,3-trifunctionalized BCPs | nih.gov |
Ring-Opening and Rearrangement Reactions
Despite its high strain energy of approximately 66 kcal/mol, the BCP core is generally kinetically stable. nih.gov However, under certain conditions, ring-opening and rearrangement reactions can occur. These reactions often start from [1.1.1]propellane, which can be considered a BCP precursor.
A significant rearrangement pathway involves harnessing the carbene-like reactivity of [1.1.1]propellane. chemrxiv.orgchemrxiv.org In the presence of a copper catalyst, [1.1.1]propellane can undergo a nih.govrepec.org-sigmatropic rearrangement with allyl or propargyl sulfides and selenides. repec.orgnih.govresearchgate.net This reaction does not yield a BCP derivative but instead produces allenylated or allylated methylenecyclobutanes, representing a formal ring-opening of the propellane core. chemrxiv.orgrepec.org This transformation is highly efficient and provides rapid access to complex cyclobutane (B1203170) structures. nih.govresearchgate.net
Ring-opening can also be observed in substituted BCPs. For example, 2-substituted bicyclo[1.1.1]pentan-2-ol alkoxides are unstable and undergo rapid cycloreversion to form cyclobutyl phenyl ketones, driven by the release of ring strain. researchgate.net Similarly, semipinacol-type rearrangements have been observed for [3-(arylsulfonyl)bicyclo[1.1.0]butan-1-yl]alkanols, which can be seen as precursors to BCP systems, leading to spirocyclic products. researchgate.net These reactions highlight the delicate balance between the stability of the BCP cage and the driving forces for strain-release transformations.
Strain-Release Driven Transformations
The high strain energy of the BCP core is a key driver for its chemical transformations. acs.org Reactions that lead to the opening of the bicyclic system are energetically favorable as they relieve this strain. For instance, the central C-C bond of the BCP scaffold can be cleaved through single electron transfer (SET), thermolysis, direct excitation, or energy transfer, which generates a diradical or radical anion intermediate. nih.gov
One notable example of a strain-release driven transformation is the photochemical formal [4+2] cycloaddition of BCP imines. acs.org In this process, excitation of an imine derived from a BCP derivative generates a diradical, which then fragments the BCP core. This fragmentation produces a new diradical intermediate that can subsequently participate in cycloaddition reactions. acs.org While specific studies on 3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE are not detailed in the provided results, the presence of the ketone functionality suggests potential for similar reactivity. The carbonyl group is known to be susceptible to various nucleophilic attacks and condensation reactions, which could be coupled with the strain-release properties of the BCP core to drive unique transformations. evitachem.com
Radical-initiated ring-opening reactions are also a common theme in the chemistry of strained ring systems like cyclopropanes and cyclobutanes, and these principles can be extended to BCPs. nih.gov The generation of radical intermediates via methods such as photoredox catalysis has become a powerful tool for the functionalization of BCPs, often initiated by the addition of a radical to the strained central bond of a BCP precursor like [1.1.1]propellane. nih.govnih.gov
Conversion to Bicyclo[1.1.0]butanes from BCPs
A significant transformation of bicyclo[1.1.1]pentane derivatives is their conversion into bicyclo[1.1.0]butanes (BCBs). This conversion represents a skeletal rearrangement where the BCP cage is contracted. A two-step process has been described for this transformation, starting with the generation of iodo-bicyclo[1.1.1]pentanes via a photo-Hunsdiecker reaction under metal-free conditions. chemrxiv.orgresearchgate.net These iodo-BCP intermediates can then react with various nucleophiles, including amines and thiols, to yield substituted bicyclo[1.1.0]butane products. chemrxiv.orgresearchgate.netchemrxiv.org
The mechanism of this conversion is proposed to involve the heterolysis of the C-I bond in the iodo-BCP, which can be facilitated by a nucleophile. chemrxiv.org This process leads to the formation of the highly strained bicyclo[1.1.0]butane ring system. While the direct conversion of this compound to a BCB derivative is not explicitly detailed, the existing methodologies suggest that a corresponding iodo-BCP precursor could potentially undergo this transformation. The ketone functionality might require protection or could influence the reaction conditions.
It's noteworthy that bicyclo[1.1.0]butanes themselves are valuable building blocks in organic synthesis due to their high strain energy, making them precursors for various cyclobutane and bicyclo[n.1.1]alkane scaffolds. chinesechemsoc.orgnih.gov
Formal Cycloadditions Involving BCP Intermediates
Bicyclo[1.1.1]pentane derivatives can be precursors to intermediates that participate in formal cycloaddition reactions, leading to the formation of larger bicyclic systems. A prime example is the photochemical formal (4+2)-cycloaddition of imine-substituted BCPs with alkenes to produce bicyclo[3.1.1]heptanes. nih.govresearchgate.net This reaction proceeds through the generation of an intermediate imine diradical, which undergoes ring cleavage of the BCP skeleton. nih.gov The resulting diradical intermediate then adds to an alkene in a stepwise manner, followed by cyclization to form the bicyclo[3.1.1]heptane product. researchgate.net
This type of transformation highlights the ability of the strained BCP core to act as a latent 1,3-diradical synthon. The ketone group in this compound could potentially be converted to an imine, making it a substrate for such a photochemical cycloaddition.
Furthermore, bicyclo[1.1.0]butanes, which can be synthesized from BCPs, are known to undergo [2π + 2σ] cycloaddition reactions with alkenes to form bicyclo[2.1.1]hexanes. nih.gov This process can be initiated by sensitization of the BCB, leading to the formation of a diradical intermediate that then reacts with the alkene. nih.gov These cycloaddition strategies provide access to a diverse range of C(sp³)-rich bridged ring scaffolds that are of interest as phenyl bioisosteres. researchgate.net
Applications as Building Blocks in Complex Molecular Architectures
The rigid and well-defined three-dimensional structure of the bicyclo[1.1.1]pentane cage makes it a valuable building block in the design and synthesis of complex molecules. Its unique geometry and chemical stability have led to its use in creating novel molecular scaffolds and as a component in diverse molecular frameworks.
Design of Molecular Rods and Rigid Scaffolds
The linear and rigid nature of the 1,3-disubstituted bicyclo[1.1.1]pentane unit makes it an ideal component for the construction of molecular rods and rigid scaffolds. acs.orgnih.gov The bridgehead substituents on a BCP core have a 180° exit vector, mimicking the geometry of a para-substituted benzene (B151609) ring but with a shorter distance between the substituents. acs.orgnih.gov This property has been exploited to create T-shaped molecular building blocks by substituting the BCP at both the bridgehead (1,3) and bridge (2,4) positions. acs.orgnih.gov In these structures, the bridgehead substituents provide linear extension, while the bridge substituents act as transverse arms. acs.org
Bicyclo[1.1.1]pentane derivatives have also been used as linkers to connect large molecular units, such as porphyrins, in a rigid and linear fashion. nih.gov This approach prevents unwanted electronic communication between the connected units while maintaining a defined spatial arrangement. The ability to introduce functional groups at the bridgehead positions allows for the covalent assembly of these complex supramolecular structures. nih.gov The ketone functionality in this compound could serve as a handle for further elaboration to connect to other molecular components in the design of such rigid scaffolds.
Synthetic Utility in Creating Diverse Molecular Frameworks
Bicyclo[1.1.1]pentane derivatives, including those with ketone functionalities, are versatile building blocks for the synthesis of a wide array of molecular frameworks. nih.govnih.govresearchgate.netacs.orgresearchgate.net Their utility stems from the ability to undergo strain-release transformations and to serve as rigid templates for further functionalization.
The BCP scaffold has been particularly impactful in medicinal chemistry, where it is often used as a bioisostere for para-substituted benzene rings, alkynes, and t-butyl groups. acs.orgnih.govthieme-connect.com Replacing an aromatic ring with a BCP unit can lead to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability. nih.gov The ketone in this compound can be a precursor to other functional groups, such as amines or alcohols, which are common in bioactive molecules. evitachem.com
The reactivity of the BCP core itself allows for the construction of more complex polycyclic systems. As discussed previously, formal cycloadditions can expand the BCP cage to larger bicyclic structures like bicyclo[3.1.1]heptanes. nih.govresearchgate.net Furthermore, the conversion of BCPs to bicyclo[1.1.0]butanes opens up another avenue for creating diverse molecular architectures, as BCBs are precursors to a variety of cyclobutane derivatives. chinesechemsoc.org The development of methods for the functionalization of the BCP bridge positions, in addition to the bridgeheads, further expands the diversity of accessible molecular frameworks. acs.org
Below is a table summarizing the reactivity and applications of Bicyclo[1.1.1]pentane derivatives.
| Transformation/Application | Description | Key Intermediates/Reagents | Resulting Structures |
| Strain-Release Transformations | Reactions driven by the release of the high strain energy of the BCP core. | Diradicals, Radical Anions | Ring-opened products, Cycloadducts |
| Conversion to Bicyclo[1.1.0]butanes | Skeletal rearrangement of the BCP cage to a smaller, more strained bicyclic system. | Iodo-BCPs, Nucleophiles (amines, thiols) | Substituted Bicyclo[1.1.0]butanes |
| Formal Cycloadditions | Reactions where BCP-derived intermediates participate in cycloadditions to form larger rings. | BCP-imine diradicals, Alkenes | Bicyclo[3.1.1]heptanes, Bicyclo[2.1.1]hexanes |
| Molecular Rods and Scaffolds | Utilization of the rigid, linear geometry of 1,3-disubstituted BCPs. | Di-functionalized BCPs | Linear molecular rods, T-shaped building blocks, Porphyrin arrays |
| Diverse Molecular Frameworks | Use of BCPs as versatile building blocks in synthesis. | Functionalized BCPs | Bioisosteres in medicinal chemistry, Complex polycyclic systems |
Computational and Theoretical Studies of Bicyclo 1.1.1 Pentanes
Analysis of Molecular Strain and Bonding Characteristics
Computational chemistry provides powerful tools to dissect the unusual structural and electronic properties that arise from the significant strain inherent in the BCP framework.
The bicyclo[1.1.1]pentane molecule is characterized by a substantial amount of ring strain, a consequence of its highly constrained geometry which forces significant deviation from ideal tetrahedral bond angles. Computational methods have been instrumental in quantifying this strain energy. High-level electronic structure theory calculations, such as the W1BD method, have determined the strain energy of the parent BCP molecule to be approximately 66.9 kcal/mol chemrxiv.org. Other computational studies and reviews consistently place this value in the range of 65-68 kcal/mol nih.govacs.org. This high strain energy is a key driver for the reactivity of BCP precursors like [1.1.1]propellane, where the release of this energy provides a strong thermodynamic driving force for reactions that open the central bridgehead-bridgehead bond nih.gov.
Below is a table comparing the calculated strain energy of bicyclo[1.1.1]pentane with related cyclic and bicyclic hydrocarbons.
| Compound | Strain Energy (kcal/mol) | Computational Method |
| Cyclopropane | 27.5 | Experimental |
| Cyclobutane (B1203170) | 26.5 | Experimental |
| Bicyclo[1.1.0]butane | 64-66 | Calculated acs.org |
| Bicyclo[1.1.1]pentane | 66.9 | W1BD chemrxiv.org |
| Bicyclo[1.1.1]pentane | 66.6 | - researchgate.net |
| Cubane | 166 | Experimental |
This table is interactive. Data can be sorted by clicking on the column headers.
Theoretical analyses have provided deep insights into the unique electronic structure of the BCP core. The bonding between the two bridgehead carbons is not a typical sigma bond; it possesses significant p-character, and the bridgehead carbons themselves exhibit inverted tetrahedral geometry nih.gov. This unusual bonding arrangement has profound implications for the molecule's properties.
Computational studies reveal that the bridgehead bicyclo[1.1.1]pentyl radical has significant sp2 character, a property that influences its reactivity researchgate.net. Analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) surfaces helps to explain the reactivity of BCP derivatives. For instance, FMO analysis of BCP-amines indicates that their high reactivity stems from a combination of low steric hindrance and high intrinsic nucleophilicity nih.govnih.gov.
A particularly interesting electronic feature of the BCP framework and its oligomers, known as [n]staffanes, is their ability to facilitate long-range electronic effects. Theoretical studies have shown that these saturated hydrocarbon scaffolds are adept at long-range spin density propagation nih.gov. This means that an unpaired electron (spin density) at one end of a staffane molecule can induce a notable spin density at the other end, a property not typically observed in saturated systems. This through-bond electronic communication is a direct consequence of the unique orbital arrangement within the strained cage structure.
Mechanistic Insights into BCP Reactivity
Computational modeling has become an indispensable tool for elucidating the mechanisms of reactions involving BCPs and their precursors. By mapping out reaction pathways and characterizing intermediates and transition states, these studies provide a level of detail that is often inaccessible through experimental means alone.
Density Functional Theory (DFT) is widely used to investigate the energetics of reaction pathways involving BCPs. For example, in the photocatalytic Minisci-type multicomponent reaction to form 1-(halo)alkyl-3-heteroaryl BCPs, DFT calculations were used to map the free energy profile researchgate.net. The calculations showed that the initial addition of an alkyl radical to [1.1.1]propellane is exergonic with a barrier of 11.8 kcal/mol, leading to the BCP-radical intermediate. The subsequent attack of this radical on the azauracil cation radical proceeds through a transition state with a higher barrier of 21.7 kcal/mol, identifying it as a key step in the reaction sequence researchgate.net.
In another study on the nickel-catalyzed cyclopropanation using [1.1.1]propellane as a carbene precursor, computational analysis supported the formation of a Ni(0)-[1.1.1]propellane complex followed by a concerted double C–C bond activation to generate the key carbene intermediate researchgate.net. Similarly, computational analysis of a photosensitized carbene addition to a bicyclo[1.1.0]butane confirmed that a triplet carbene intermediate undergoes a diradical addition into the strained C–C bond to form the BCP skeleton chemrxiv.orgnih.gov. These analyses of transition state energies and structures are crucial for understanding reaction feasibility, kinetics, and the roles of catalysts.
Computational studies have been instrumental in rationalizing the often high selectivity observed in reactions forming substituted BCPs. The unusual regioselectivity of certain addition reactions to [1.1.1]propellane has been explained using DFT calculations nih.gov.
Furthermore, theoretical models have been developed to explain the origins of stereoinduction in asymmetric reactions that create chiral BCPs with an adjacent stereocenter. For the photo- and organocatalyzed asymmetric addition of aldehydes to [1.1.1]propellane, a theoretical model for stereoinduction was developed to rationalize the observed enantioselectivity nih.gov. In the functionalization of existing BCPs, computational work has explained the high selectivity for reactions at the tertiary bridge C-H bond over the secondary bridge C-H bonds. This selectivity was attributed to the stabilization of a developing positive charge across the entire BCP framework in the concerted asynchronous transition state researchgate.net. Energy decomposition analysis of transition states has also been employed to show that steric interactions can be a major factor in controlling selectivity in the functionalization of BCP derivatives nih.gov.
Predictive Modeling for Novel BCP Derivatives and Reactions
Beyond explaining observed phenomena, computational and theoretical studies are increasingly used in a predictive capacity to design novel BCP derivatives and reactions. This in silico approach accelerates the discovery process by prioritizing synthetic targets with desirable properties.
Computational methods are also used to predict the fundamental properties and reactivity of new BCP-based systems. By calculating HOMO and LUMO energies, the nucleophilicity of various BCP-amines can be predicted, correlating well with experimental data and explaining their exceptional reactivity nih.govnih.gov. Furthermore, the analysis of interaction profiles and molecular electrostatic potentials on BCP surfaces can be used to rationally design new BCP analogues for applications in crystal engineering and drug design researchgate.net. The design of entirely new bioisosteres, such as 2-oxabicyclo[2.1.1]hexane, has been based on a computational analysis of the advantages and disadvantages of existing scaffolds like BCP. This predictive power allows researchers to explore novel chemical space and design molecules with enhanced functionality.
Analytical and Characterization Techniques for Bicyclo 1.1.1 Pentane Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of novel compounds. For 3-{Bicyclo[1.1.1]pentan-1-yl}butan-2-one, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of BCP derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a 1,3-disubstituted BCP derivative is notably simple and characteristic. The six protons on the methylene (B1212753) bridges of the BCP cage typically appear as a sharp singlet or a narrow multiplet. core.ac.uk For this compound, the key signals would include this distinctive BCP bridge proton signal, along with signals for the butanone side chain: a quartet for the methine (CH) proton, a doublet for the terminal methyl (CH₃) group, and a singlet for the acetyl methyl (CH₃) group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the BCP core's presence. The strained nature of the cage results in unique chemical shifts for the bridgehead and methylene carbons. rsc.org The bridgehead carbon attached to the butanone group (C1) and the other bridgehead carbon (C3) will have distinct signals. The three methylene bridge carbons are equivalent and appear as a single signal. acs.org The carbonyl carbon of the ketone and the carbons of the butanone side chain will also be readily identifiable.
Note: The following table contains predicted chemical shifts (δ) in ppm, based on data from analogous BCP ketones and standard substituent effects. core.ac.ukrsc.org The exact values for this compound would require experimental verification.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| BCP Bridge Protons (6H) | ~2.2-2.5 (s) | ~53-55 |
| BCP Bridgehead Carbon (C1) | - | ~44-46 |
| BCP Bridgehead Carbon (C3) | - | ~36-38 |
| Butanone-CH (1H) | ~2.8-3.1 (q) | ~50-52 |
| Butanone-CH₃ (acetyl) (3H) | ~2.1-2.3 (s) | ~26-28 |
| Butanone-CH₃ (ethyl) (3H) | ~1.1-1.3 (d) | ~15-17 |
| Butanone-C=O | - | ~205-210 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) would be used to confirm the elemental formula (C₉H₁₄O) by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺. acs.orgnih.gov
While detailed fragmentation studies for this specific molecule are not widely published, the fragmentation of BCP derivatives often involves cleavage at the bonds connecting substituents to the cage or fragmentation of the side chain itself. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available.
| Technique | Expected Observation | Information Gained |
| HRMS (ESI-TOF) | Accurate m/z for [M+H]⁺ (e.g., Calculated: 139.1119, Found: ~139.112) | Elemental Formula Confirmation |
| MS/MS (CID) | Fragmentation ions corresponding to loss of acetyl, ethyl, or butanone fragments. | Structural Connectivity |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by a strong absorption band characteristic of the ketone carbonyl (C=O) stretch. The C-H stretching and bending vibrations of the aliphatic BCP cage and the butanone side chain would also be present. While the BCP cage itself has specific vibrational modes, the most diagnostic peak for routine identification is the carbonyl stretch. nih.gov
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ketone) Stretch | 1705 - 1725 |
| C-H (sp³) Stretch | 2850 - 3000 |
| C-H Bend | 1350 - 1480 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. For chiral molecules like this compound, specialized chromatographic techniques are required to separate the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Since the butanone side chain in this compound contains a stereocenter at the C3 position, the compound exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) of a sample is crucial, especially in medicinal chemistry where enantiomers can have different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. csfarmacie.czsigmaaldrich.com
The separation is achieved by using a chiral stationary phase (CSP). csfarmacie.cz These phases are themselves enantiomerically pure and interact diastereomerically with the two enantiomers of the analyte, leading to different retention times. The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomeric peaks. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. sigmaaldrich.com The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram. The development of methods for the enantioselective synthesis and separation of α-chiral BCPs is an active area of research. researchgate.netacs.orgnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. lboro.ac.uk If a suitable single crystal of this compound or a derivative can be grown, this technique can precisely determine all bond lengths, bond angles, and the conformation of the molecule. thieme-connect.de
For BCP derivatives, crystallographic analysis confirms the unique "propeller-like" geometry of the cage, characterized by an inverted geometry at the bridgehead carbons. illinois.edu It would also definitively establish the relative stereochemistry if other chiral centers were present and provide insight into the intermolecular interactions and packing arrangement in the crystal lattice. Numerous crystal structures of BCP-containing compounds have been reported, confirming the rigidity and specific geometry of this scaffold. nih.govchemrxiv.orgresearchgate.net
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes to BCPs
The synthesis of BCPs has traditionally relied on the highly strained and reactive intermediate, [1.1.1]propellane. nih.gov While effective, the handling of this volatile and energetic species presents challenges. Consequently, a significant research thrust is the development of safer and more sustainable synthetic protocols.
Recent advancements have focused on metal- and additive-free methods. For instance, visible-light-driven multicomponent reactions utilizing electron donor-acceptor (EDA) complex activation have been reported for the synthesis of C,S-disubstituted BCPs. rsc.org This approach avoids the use of transition metals and photocatalysts, aligning with the principles of green chemistry. rsc.org Another sustainable strategy involves the radical acylation of [1.1.1]propellane with aldehydes, which can be initiated by visible light and a hydrogen transfer agent like tert-butyl hydroperoxide (TBHP), offering a mild, metal-free route to BCP-ketones. keaipublishing.com These methods not only reduce the environmental impact but also often exhibit broad substrate scope and functional group tolerance. keaipublishing.com
A plausible and sustainable synthetic route to 3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE could be envisioned through the reaction of [1.1.1]propellane with the enolate of butan-2-one. The formation of a zinc enolate of butan-2-one, followed by its addition to [1.1.1]propellane, has been shown to be an effective method for creating α-carbonyl-substituted BCPs at mild temperatures. acs.org
| Synthetic Approach | Key Features | Reagents for Target Compound | Reference |
| Zinc Enolate Addition | Mild reaction conditions (0 °C), high yield. | Zinc enolate of butan-2-one, [1.1.1]propellane | acs.org |
| Radical Acylation | Metal-free, visible light-induced, broad scope. | Butan-2-one derived radical precursor, [1.1.1]propellane | nih.govresearchgate.net |
| EDA Complex Photoactivation | Metal- and additive-free, visible light-driven. | Not directly applicable for ketones, but highlights sustainable trend. | rsc.org |
Exploration of Underexplored Functionalization Sites and Reaction Modes
While the functionalization of the bridgehead positions of the BCP core is well-established, the derivatization of the three secondary bridge positions has remained a significant challenge. researchgate.netnih.gov The unique electronic and steric properties of the BCP bridge make these C-H bonds relatively inert. However, accessing these positions would provide novel vectors for molecular design, opening up new chemical space for drug discovery and materials science. researchgate.netnih.gov
Recent breakthroughs are beginning to address this challenge. For example, methods for the synthesis of 1,2-difunctionalized BCPs are being developed to mimic ortho- and meta-substituted arenes, a long-sought-after goal in medicinal chemistry. pnas.orgnih.gov These strategies often involve multi-step sequences starting from elaborate precursors but provide access to building blocks with previously unattainable substitution patterns. pnas.orgnih.gov The development of catalytic methods for the direct and selective C-H functionalization of the BCP bridge is a key area of future research that promises to revolutionize the synthesis of complex BCP derivatives. researchgate.net
Integration of BCP Chemistry with Flow Chemistry and High-Throughput Synthesis
To meet the demands of modern drug discovery and materials science, the synthesis of BCP derivatives is being integrated with enabling technologies like flow chemistry and high-throughput experimentation (HTE). dundee.ac.ukrsc.orgrsc.org Flow chemistry offers several advantages for BCP synthesis, including enhanced safety when handling hazardous intermediates like [1.1.1]propellane, precise control over reaction parameters, and improved scalability. acs.orgyoutube.com For instance, the photochemical addition of propellane to diacetyl has been successfully scaled up to kilogram quantities in a single day using a flow reactor. acs.org
High-throughput experimentation, often coupled with automated synthesis platforms, allows for the rapid screening of reaction conditions and the generation of large libraries of BCP analogues for structure-activity relationship (SAR) studies. dundee.ac.ukpurdue.edu This approach significantly accelerates the optimization of lead compounds in drug discovery programs. nih.gov The combination of flow chemistry and HTE provides a powerful platform for the efficient and rapid exploration of the vast chemical space offered by the BCP scaffold. rsc.orgyoutube.com
| Technology | Advantages for BCP Chemistry | Key Outcomes | Reference |
| Flow Chemistry | Enhanced safety, scalability, precise control. | Kilogram-scale synthesis of BCP precursors. | acs.org |
| High-Throughput Experimentation (HTE) | Rapid reaction optimization, library synthesis. | Accelerated SAR studies for drug discovery. | dundee.ac.ukpurdue.edu |
| Combined Flow & HTE | Synergistic approach for efficient discovery and development. | Self-planning and self-synthesis of complex molecules. | rsc.org |
Advanced Computational Methodologies for BCP Design and Prediction
Computational chemistry plays an increasingly vital role in the design and property prediction of BCP-containing molecules. researchgate.net Density functional theory (DFT) calculations, for example, are used to understand the unique electronic structure and reactivity of the BCP core, guiding the development of new synthetic methods. hokudai.ac.jp
In medicinal chemistry, molecular modeling is crucial for predicting how the replacement of a phenyl ring with a BCP scaffold will affect the binding of a drug candidate to its biological target. nih.gov These computational studies help to rationalize the observed improvements in physicochemical properties, such as solubility and metabolic stability, often seen with BCP analogues. nih.gov As computational power and algorithms continue to advance, the in silico design of BCP derivatives with tailored properties will become an even more powerful tool for accelerating innovation.
Expansion of BCP Derivatives as Scaffolds in Advanced Organic Materials
While the primary focus of BCP research has been in medicinal chemistry, there is a growing interest in their application as building blocks for advanced organic materials. researchgate.net The rigid, linear geometry of 1,3-disubstituted BCPs makes them ideal candidates for creating molecular rods, which can be incorporated into liquid crystals and polymers. acs.org
For example, polymers incorporating BCP units in their backbone have been synthesized and shown to exhibit high thermal stability. researchgate.net The introduction of the rigid BCP moiety can significantly influence the crystalline morphology and melting temperature of polymers like polyethylene. researchgate.net Furthermore, BCP-based diphosphine ligands have been developed for the synthesis of straight-shaped transition metal complexes and coordination polymers, which may find applications in luminescent materials. hokudai.ac.jpnih.gov The exploration of BCPs in materials science is still in its early stages, but the unique structural and electronic properties of this scaffold suggest a promising future in the development of novel functional materials.
Q & A
Basic: What are the established synthetic routes for 3-{bicyclo[1.1.1]pentan-1-yl}butan-2-one, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves functionalizing bicyclo[1.1.1]pentane (BCP) scaffolds via photochemical or transition-metal-catalyzed reactions. A photochemical [2π+2σ] cycloaddition between [1.1.1]propellane and ketones is a common approach, with yields highly dependent on UV wavelength (254–365 nm) and solvent polarity (e.g., acetonitrile vs. THF). For example, Levin et al. (2000) achieved 60–75% yields using acetylated BCP precursors under UV light . Alternative methods include Grignard addition to BCP carbonyl derivatives, but steric hindrance at the bridgehead position often limits efficiency. Optimizing reaction time (12–24 hrs) and temperature (0–25°C) is critical to minimize side products like unreacted propellane or over-oxidized species.
Advanced: How can density functional theory (DFT) guide the rational design of bicyclo[1.1.1]pentane derivatives for targeted bioactivity?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* level) predict electronic and steric effects of substituents on the BCP core. For this compound, frontier molecular orbital (FMO) analysis reveals low LUMO energy at the ketone group, making it reactive toward nucleophilic attack. Researchers can model binding affinities to biological targets (e.g., enzymes) by docking simulations using software like AutoDock Vina, incorporating solvent effects (PBS or DMSO) and protonation states. Comparative studies with analogous compounds (e.g., bicyclo[2.2.2]octane derivatives) highlight the BCP scaffold’s unique strain (~30 kcal/mol) and its impact on conformational rigidity .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations due to potential volatility .
- Waste Management: Segregate organic waste containing bicyclo compounds in halogen-free containers. Avoid aqueous disposal; instead, use licensed hazardous waste services for incineration .
- Spill Response: Absorb spills with inert materials (vermiculite) and avoid water to prevent dispersion. Ventilate the area immediately if vapors are detected .
Advanced: How do conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for bicyclo[1.1.1]pentane derivatives arise, and how should researchers resolve them?
Methodological Answer:
Discrepancies often stem from dynamic effects in solution (NMR) vs. static solid-state structures (X-ray). For example, BCP’s strained geometry may cause unexpected [1]H NMR splitting due to restricted rotation. To resolve contradictions:
Variable-Temperature NMR: Identify coalescence temperatures to assess rotational barriers.
Computational Validation: Compare experimental NMR chemical shifts with DFT-calculated values (GIAO method).
Complementary Techniques: Use IR spectroscopy to confirm carbonyl stretching frequencies (~1700 cm⁻¹) and mass spectrometry (HRMS) to verify molecular ion peaks .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Chromatography: Flash column chromatography with silica gel (hexane/EtOAc 9:1) effectively separates BCP derivatives from polar byproducts.
- Recrystallization: Use chilled ethanol or dichloromethane/hexane mixtures to obtain high-purity crystals.
- Distillation: Short-path distillation under reduced pressure (40–60°C, 0.1 mmHg) minimizes thermal decomposition .
Advanced: How can researchers integrate this compound into fragment-based drug discovery (FBDD) campaigns?
Methodological Answer:
Fragment Screening: Use surface plasmon resonance (SPR) or NMR-based screening (STD or WaterLOGSY) to assess binding to therapeutic targets (e.g., kinases).
Structure-Activity Relationship (SAR): Systematically modify the ketone moiety (e.g., reduction to alcohol or conversion to hydrazones) and evaluate potency shifts.
Molecular Dynamics (MD): Simulate ligand-target interactions over 100-ns trajectories to identify stable binding poses and entropy-driven contributions .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: [1]H and [13]C NMR confirm regiochemistry (e.g., bridgehead proton at δ 2.8–3.2 ppm).
- Mass Spectrometry: High-resolution ESI-MS validates molecular formula (C₉H₁₂O, exact mass 136.0888).
- X-ray Diffraction: Resolves bond angles and torsional strain in the BCP core .
Advanced: How can contradictions between in vitro and computational toxicity predictions for bicyclo[1.1.1]pentane derivatives be addressed?
Methodological Answer:
Mechanistic Studies: Conduct Ames tests for mutagenicity and mitochondrial toxicity assays (Seahorse XF Analyzer) to validate computational alerts (e.g., QSAR predictions).
Metabolite Identification: Use LC-MS/MS to detect oxidative metabolites (e.g., epoxides) not accounted for in silico.
Dose-Response Modeling: Apply Hill equations to reconcile IC₅₀ discrepancies between assays and simulations .
Basic: What are the solubility and stability profiles of this compound under varying pH conditions?
Methodological Answer:
- Solubility: Miscible with dichloromethane and THF; poorly soluble in water (<0.1 mg/mL).
- Stability: Stable at pH 4–8 (24 hrs, 25°C); degrades under strongly acidic (pH <2) or basic (pH >10) conditions via ketone hydrolysis. Store under argon at −20°C to prevent oxidation .
Advanced: How can this compound be utilized in cross-disciplinary material science applications?
Methodological Answer:
- Polymer Additives: Incorporate into polyurethanes to enhance rigidity via strain energy transfer. Monitor via DMA (storage modulus >2 GPa).
- Supramolecular Chemistry: Functionalize with host-guest motifs (e.g., cucurbiturils) for stimuli-responsive materials. Characterize binding constants via ITC (ΔG ~ −5 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
